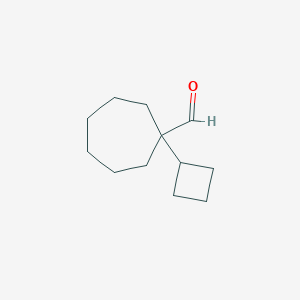
1-Cyclobutylcycloheptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclobutyl group attached to a cycloheptane ring, with an aldehyde functional group at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutylcycloheptane-1-carbaldehyde typically involves the formation of the cycloheptane ring followed by the introduction of the cyclobutyl group and the aldehyde functional group. One common method involves the cyclization of a suitable precursor to form the cycloheptane ring, followed by the addition of the cyclobutyl group through a Grignard reaction or similar organometallic approach. The final step involves the oxidation of the corresponding alcohol to form the aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutylcycloheptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The cyclobutyl and cycloheptane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: 1-Cyclobutylcycloheptane-1-carboxylic acid.
Reduction: 1-Cyclobutylcycloheptane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Cyclobutylcycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylcycloheptane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl and cycloheptane rings may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Cyclohexylcycloheptane-1-carbaldehyde: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Cyclobutylcyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness: 1-Cyclobutylcycloheptane-1-carbaldehyde is unique due to the combination of the cyclobutyl and cycloheptane rings, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-cyclobutylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(11-6-5-7-11)8-3-1-2-4-9-12/h10-11H,1-9H2 |
Clave InChI |
RIGAIMVQPXBROF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


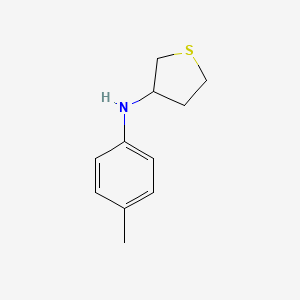
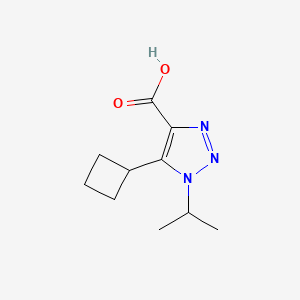
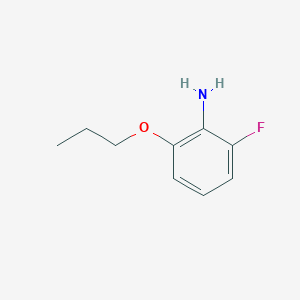
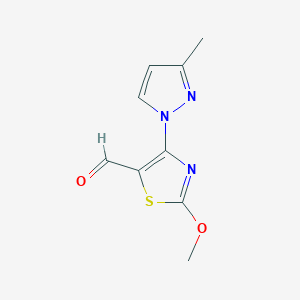
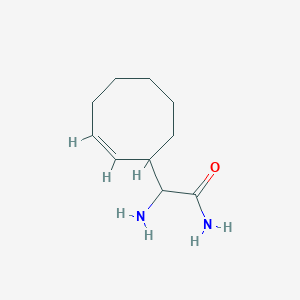
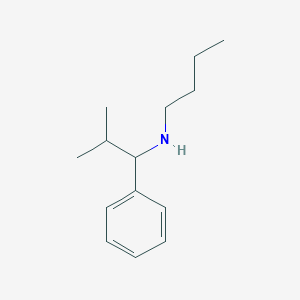
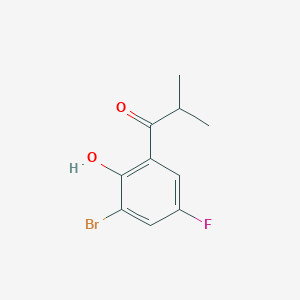
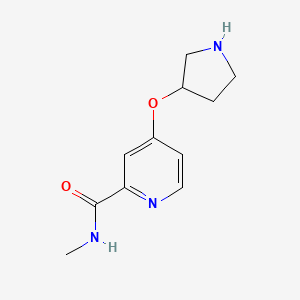
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
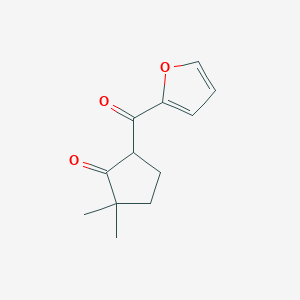
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)
